molecular formula C23H14Cl2N4O2 B2449086 2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone CAS No. 478045-85-1

2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone

Cat. No. B2449086
M. Wt: 449.29
InChI Key: BNELGGLCSHKHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Leukotriene Mediation and Anti-inflammatory Properties

This compound has been identified to play a role in mediating leukotriene, which is crucial in allergic reactions and bronchospasm. Specifically, a study demonstrated that azelastine hydrochloride, a compound structurally related to phthalazinone, effectively inhibits leukotriene-mediated acute lung anaphylaxis in guinea pigs, marking it as a potential candidate for anti-allergic and antiasthmatic treatment (Chand et al., 1986).

Role in Gastric Accommodation

The compound’s derivative, phenyl-1,2,4-oxadiazole, has been found to facilitate gastric accommodation, as indicated by the effects of sumatriptan, a 5-HT1B/D receptor agonist, on canine gastric accommodation. This points to the possible involvement of 5-HT1B/D receptors in modulating gastric responses, with implications for dyspeptic symptom treatment (De Ponti et al., 2003).

Synthesis for Anti-inflammatory Agents

Derivatives of the compound, particularly thiazolyl/oxazolyl formazanyl indoles, have been synthesized and evaluated for anti-inflammatory properties, indicating moderate to good activity against carrageenan-induced oedema in albino rats. This highlights its potential as a scaffold for developing new anti-inflammatory agents (Singh et al., 2008).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl2N4O2/c1-13-17(24)11-6-12-19(13)29-23(30)15-8-3-2-7-14(15)20(27-29)22-26-21(28-31-22)16-9-4-5-10-18(16)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNELGGLCSHKHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chloro-2-methylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-phthalazinone

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